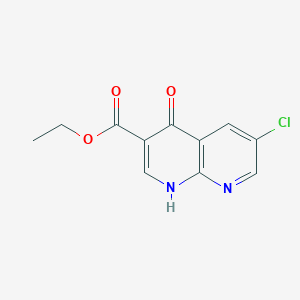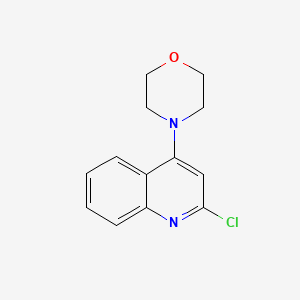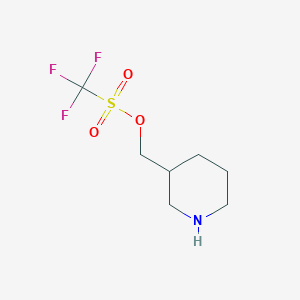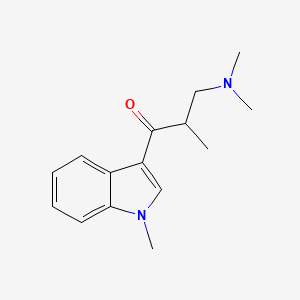
3-(Dimethylamino)-2-methyl-1-(1-methyl-1h-indol-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-1H-indole and 3-dimethylaminopropan-1-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and ethanol.
Reaction Steps: The reaction involves the formation of a carbon-carbon bond between the indole ring and the propanone moiety. This is typically achieved through a series of condensation and cyclization reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems for monitoring and control.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)-2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)-2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.
Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Induce Apoptosis: It has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-indole: A parent compound with similar structural features.
3-(Dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-one: A closely related compound with slight structural differences.
N-(1-Methyl-1H-indol-3-yl)methylacetamide: Another indole derivative with comparable biological activities.
Uniqueness
3-(Dimethylamino)-2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of the indole ring with the dimethylamino and propanone moieties makes it a versatile compound for various scientific applications.
Eigenschaften
CAS-Nummer |
92648-11-8 |
|---|---|
Molekularformel |
C15H20N2O |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
3-(dimethylamino)-2-methyl-1-(1-methylindol-3-yl)propan-1-one |
InChI |
InChI=1S/C15H20N2O/c1-11(9-16(2)3)15(18)13-10-17(4)14-8-6-5-7-12(13)14/h5-8,10-11H,9H2,1-4H3 |
InChI-Schlüssel |
RWFPJKFBNPDMCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)C)C(=O)C1=CN(C2=CC=CC=C21)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide](/img/structure/B11866562.png)

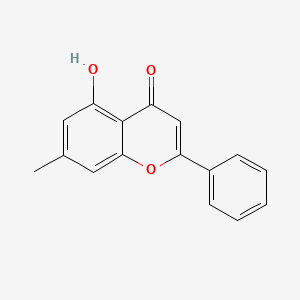



![Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]-](/img/structure/B11866598.png)



